Product packaging for 3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL(Cat. No.:)

3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL

Cat. No.: B13195355
M. Wt: 186.25 g/mol
InChI Key: GXKITLHCJAXVBJ-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an azetidine ring with a oxane (tetrahydropyran) ring, sharing a central carbon atom to form a spirocyclic-like, three-dimensional scaffold. The presence of both aminomethyl and hydroxyl functional groups on the saturated rings provides versatile synthetic handles for further derivatization. This structural complexity is highly valued in the design of novel pharmacological agents, as such rigid, three-dimensional frameworks can improve target selectivity and optimize drug-like properties, a key focus in modern lead optimization (source) . Researchers primarily utilize this compound as a core scaffold or intermediate in the synthesis of compound libraries aimed at challenging biological targets, such as GPCRs and enzymes, where a well-defined stereochemistry and vectorial presentation of functional groups are critical for high-affinity binding (source) . The aminomethyl group allows for the incorporation of diverse amides, sulfonamides, or ureas, while the hydroxyl group can be used for etherification or serve as a hydrogen bond donor. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B13195355 3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-[3-(aminomethyl)oxan-3-yl]azetidin-3-ol

InChI

InChI=1S/C9H18N2O2/c10-4-8(2-1-3-13-7-8)9(12)5-11-6-9/h11-12H,1-7,10H2

InChI Key

GXKITLHCJAXVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)C2(CNC2)O

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL, providing insights into its connectivity, stereochemistry, and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and relative stereochemistry of this compound. The spirocyclic nature of the molecule, with a quaternary carbon shared by the azetidine (B1206935) and oxane rings, creates a rigid framework that influences the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons on the azetidine and oxane rings. The diastereotopic protons of the CH₂ groups in both rings would likely appear as complex multiplets due to geminal and vicinal couplings. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be deshielded. The aminomethyl group protons would present a characteristic signal, the chemical shift of which would be sensitive to the pH and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information, including the signal for the spiro carbon, which is typically found in a specific region of the spectrum. The carbons bonded to the heteroatoms (oxygen and nitrogen) would also show characteristic downfield shifts.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the stereochemical arrangement, a suite of two-dimensional NMR experiments is crucial. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the azetidine and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for confirming the connectivity across the spiro junction.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the through-space proximity of protons, which allows for the assignment of the relative stereochemistry of the substituents on the two rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar heterocyclic systems.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Azetidine-C2/C43.0 - 3.550 - 60
Azetidine-C3 (Spiro)-70 - 80
Azetidine-OH4.0 - 5.0 (broad)-
Oxane-C2/C63.5 - 4.060 - 70
Oxane-C3 (Spiro)-70 - 80
Oxane-C4/C51.5 - 2.020 - 30
Aminomethyl-CH₂2.8 - 3.240 - 50
Aminomethyl-NH₂1.5 - 2.5 (broad)-

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced mass spectrometry (MS) techniques are employed to confirm the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula and confirming the compound's identity.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols.

Loss of ammonia (B1221849) (NH₃): From the aminomethyl group.

Ring-opening of the azetidine or oxane ring: Leading to a series of characteristic fragment ions.

Cleavage of the C-C bond between the spiro carbon and the aminomethyl group.

A table of potential major fragments and their corresponding m/z values in an ESI-MS/MS experiment is provided below.

Proposed Fragment Neutral Loss Hypothetical m/z
[M+H]⁺-187.1441
[M+H-H₂O]⁺H₂O169.1335
[M+H-NH₃]⁺NH₃170.1176
[M+H-CH₄N]⁺CH₄N156.1019
[C₄H₈NO]⁺ (Azetidine fragment)C₅H₁₀NO86.0600
[C₅H₁₀NO]⁺ (Oxane fragment)C₄H₈NO100.0757

Vibrational Spectroscopy for Distinct Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are complementary and provide a comprehensive vibrational profile of the molecule.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: One or two sharp bands in the 3300-3500 cm⁻¹ region for the primary amine.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

N-H bend: A band around 1600 cm⁻¹ for the primary amine.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the alcohol and ether linkages.

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

A table of expected vibrational frequencies is presented below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H stretchingAlcohol3200-3600 (broad)
N-H stretchingPrimary Amine3300-3500 (sharp, two bands)
C-H stretchingAliphatic2850-3000
N-H bendingPrimary Amine1590-1650
C-O stretchingAlcohol/Ether1050-1150
C-N stretchingAmine1000-1250

X-ray Crystallography for Solid-State Structural Determination (if applicable to analogues)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of crystalline analogues provides invaluable, unambiguous information about the solid-state conformation and absolute stereochemistry. For instance, the crystal structures of spiro[azetidine-3,3'-indoline] derivatives have been reported, which can serve as structural models. nih.govnih.gov

An X-ray crystallographic study would reveal precise bond lengths, bond angles, and torsion angles. For this spirocyclic system, it would definitively establish the relative orientation of the azetidine and oxane rings and the conformation of each ring (e.g., puckering of the azetidine ring and chair/boat conformation of the oxane ring). Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

Computational Approaches to Conformational Landscape

Computational chemistry offers powerful tools to explore the conformational landscape of this compound, providing insights that complement experimental data.

Molecular Mechanics and Dynamics Simulations for Energy Minima

Molecular Mechanics (MM): Molecular mechanics calculations, using force fields such as MMFF94 or AMBER, can be used to perform a conformational search to identify the low-energy conformers of the molecule. This involves systematically rotating the rotatable bonds and puckering the rings to find the most stable three-dimensional arrangements. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the molecule in a solvent box (e.g., water), one can observe the conformational transitions and the influence of the solvent on the molecular shape. swinburne.edu.aunih.govmdanalysis.orgrsc.org MD simulations are particularly useful for understanding the flexibility of the rings and the orientation of the aminomethyl side chain. These simulations can also be used to calculate properties such as the radial distribution functions of water around the polar groups, providing insight into the hydration shell of the molecule. The results from these simulations can help in interpreting the NMR data, especially the NOE correlations, by providing an ensemble of conformations that contribute to the observed average structure.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, and it is particularly valuable for analyzing complex molecules like this compound. By applying functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), DFT allows for the detailed examination of the molecule's electronic properties and thermodynamic stability.

The electronic characterization of this compound through DFT would involve the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its ability to accept electrons. The magnitude of the HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. A larger gap generally implies greater stability and lower chemical reactivity.

Further electronic properties that can be derived from DFT calculations include the molecule's ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be regions of high electron density.

The thermodynamic stability of the compound can be assessed by calculating its total electronic energy and heat of formation. By optimizing the geometry of different potential conformations, the lowest energy (most stable) structure can be identified. To further understand the factors contributing to its stability, Natural Bond Orbital (NBO) analysis can be employed. NBO analysis provides a detailed picture of intramolecular bonding and interactions, such as hyperconjugative effects and hydrogen bonds, which play a significant role in stabilizing the molecular framework.

Below is a hypothetical table summarizing the types of data that would be generated from DFT calculations for this compound.

Calculated PropertyHypothetical ValueSignificance
Total Energy-X HartreesIndicates the overall stability of the molecule.
HOMO Energy-Y eVCorrelates with the molecule's ionization potential and electron-donating ability.
LUMO Energy+Z eVCorrelates with the molecule's electron affinity and electron-accepting ability.
HOMO-LUMO Gap(Y+Z) eVRelates to chemical reactivity, kinetic stability, and electronic transitions.
Dipole MomentD DebyesIndicates the net polarity and charge distribution within the molecule.

Prediction of Isomeric Forms and Interconversion Pathways

The unique spirocyclic structure of this compound, where the azetidine and oxane rings are joined at a single carbon atom, leads to various possibilities for isomerism. A thorough analysis would consider both stereoisomerism and conformational isomerism.

The central spiro carbon atom is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers (R and S configurations). The presence of any additional stereocenters on either the azetidine or oxane rings would give rise to diastereomers, which are stereoisomers that are not mirror images of each other.

The conformational landscape of this molecule is dictated by the flexibility of its constituent rings. The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain. nih.gov The six-membered oxane ring typically assumes a stable chair conformation, though boat and twist-boat conformations are also possible. nih.gov The spiro fusion of these two rings introduces significant conformational constraints.

Computational modeling, especially using DFT, is a powerful tool for exploring the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. This analysis can predict the most energetically favorable three-dimensional structures. For this compound, the relative orientations of the aminomethyl and hydroxyl functional groups are critical, as they can participate in intramolecular hydrogen bonding, which would stabilize certain conformations.

The pathways for interconversion between different conformers would likely involve processes such as the ring inversion of the oxane moiety and the puckering motion of the azetidine ring. The energy barriers associated with these transformations, which can be calculated computationally, determine the rates of interconversion and the conformational dynamics of the molecule at different temperatures.

The table below outlines the expected types of isomerism for this compound.

Isomerism TypeDescriptionKey Structural Features
Enantiomers Non-superimposable mirror images.Absolute configuration (R/S) at the spiro carbon center.
Diastereomers Stereoisomers that are not mirror images.Relative stereochemistry of substituents on both the azetidine and oxane rings.
Conformational Isomers Different spatial arrangements arising from rotations about single bonds and ring puckering.Puckering of the azetidine ring; Chair, boat, or twist-boat conformations of the oxane ring.

Chemical Reactivity Profiles and Ring Transformations

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain, which is a primary driver for its chemical reactivity. rsc.org This inherent strain makes the ring susceptible to reactions that lead to more stable, less strained structures. Its chemical behavior can be activated under appropriate conditions, leading to a variety of useful synthetic transformations.

Nucleophilic Ring-Opening Reactions of Azetidines

One of the most characteristic reactions of the azetidine ring is its cleavage by nucleophiles. thieme-connect.com These reactions typically proceed through an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the opening of the four-membered ring. nih.gov However, due to the basicity of the nitrogen atom, the ring is not sufficiently electrophilic to react with most nucleophiles directly. Activation is generally required.

Activation can be achieved in two primary ways:

Protonation or Lewis Acid Coordination : In the presence of Brønsted or Lewis acids, the nitrogen atom is protonated or coordinated, which significantly enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

Formation of Azetidinium Ions : N-alkylation or N-acylation converts the azetidine into a quaternary azetidinium salt. thieme-connect.comresearchgate.net These preformed "activated" azetidines are highly reactive electrophiles that readily undergo ring-opening with a wide array of nucleophiles, including halides, alkoxides, amines, and carbon nucleophiles like cyanide. thieme-connect.comresearchgate.net

The regioselectivity of the nucleophilic attack on substituted azetidinium ions is governed by steric and electronic factors. nih.govorganic-chemistry.org In many cases, the nucleophile preferentially attacks the less substituted carbon atom. thieme-connect.comorganic-chemistry.org The stereochemistry of the reaction is also well-controlled, typically proceeding with inversion of configuration at the carbon center being attacked, consistent with an SN2 pathway.

Nucleophile (Nu⁻)Activating AgentGeneral Product Structure
Halides (e.g., Cl⁻, I⁻)Acid (e.g., HCl)γ-Haloamine
Azide (N₃⁻)Methyl Triflateγ-Azidoamine
Cyanide (CN⁻)Alkylationγ-Amino Nitrile
Alkoxides (RO⁻)Lewis Acidγ-Amino Ether
Amines (R₂NH)Alkylation1,3-Diamine
Malonate EstersAlkylationγ-Amino Malonic Ester Derivative

This interactive table summarizes common nucleophiles used in azetidine ring-opening reactions.

Ring-Expansion Reactions to Five- and Seven-Membered Heterocycles

The strain energy of the azetidine ring can also be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, more stable nitrogen heterocycles such as pyrrolidines (five-membered) and azepanes (seven-membered). researchgate.net These transformations are of significant interest for accessing diverse molecular scaffolds.

A common strategy involves the intramolecular nucleophilic opening of an azetidinium ion. For instance, an azetidine bearing a side chain with a terminal leaving group (or a precursor like a hydroxyl group) can be induced to cyclize intramolecularly. nih.gov This forms a strained bicyclic azetidinium intermediate. researchgate.net Subsequent nucleophilic attack on this intermediate leads to the cleavage of one of the original C-N bonds of the azetidine ring, resulting in an expanded ring system.

The outcome of these reactions—whether a five- or seven-membered ring is formed—depends on several factors:

Substitution Pattern : The substituents on both the azetidine ring and the side chain can influence the regioselectivity of the nucleophilic attack on the bicyclic intermediate. nih.govacs.org For example, increased substitution at a potential attack site can sterically hinder the SN2 reaction, favoring attack at an alternative carbon and leading to a different ring size. acs.org

Nature of the Nucleophile : The choice of the external nucleophile (e.g., cyanide, azide, acetate) can also alter the ratio of the resulting ring-expanded products. nih.gov

Stereochemistry : The relative configuration of substituents can have a profound impact on the reaction pathway, sometimes leading exclusively to one product over another. acs.org

Electrophilic Attack on the Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it nucleophilic and basic, allowing it to react readily with a variety of electrophiles. youtube.com These reactions are fundamental and often serve as the initial step in activating the ring for subsequent transformations.

Common electrophilic reactions at the nitrogen include:

N-Alkylation and N-Acylation : Azetidines react with alkyl halides and acyl chlorides to form N-alkyl and N-acyl derivatives, respectively. youtube.com As mentioned previously, N-alkylation produces azetidinium ions, which are key intermediates in ring-opening and ring-expansion reactions. thieme-connect.com

Reaction with Carbonyls : In the presence of a suitable base, N-protected azetidines can be deprotonated at the α-carbon to form a lithiated intermediate. This carbanion can then be trapped with various electrophiles, including aldehydes and ketones, to introduce functional groups at the C2 position. nih.govacs.org

Nitrosation : Reaction with nitrous acid (HNO₂) leads to the formation of N-nitrosoazetidine. youtube.com

Reactivity of the Oxane Ring Moiety

The oxane, or tetrahydropyran (B127337) (THP), ring is a six-membered saturated cyclic ether. wikipedia.org In sharp contrast to the azetidine ring, this moiety is characterized by its high stability and general lack of reactivity. rsc.org

Stability and Transformations of Saturated Cyclic Ethers

Saturated cyclic ethers like oxane are significantly more stable than their smaller counterparts (e.g., oxiranes, oxetanes) because they are virtually free of angle strain. nih.gov The oxane ring adopts a stable chair conformation, similar to cyclohexane, which minimizes torsional and steric strain. wikipedia.org

Due to this stability, the oxane ring is generally inert to many chemical reagents, including most nucleophiles, bases, and reducing agents under standard conditions. This robustness allows it to be carried through many synthetic sequences without modification and makes it a common structural motif in natural products and a useful protecting group for alcohols in organic synthesis. wikipedia.orgnih.gov Transformations typically occur not at the ring itself but at substituent groups, or they involve C-H functionalization, which requires specific catalytic methods. researchgate.net

Potential for Ring Opening under Specific Conditions

While stable, the oxane ring is not completely unreactive. Its C-O bonds can be cleaved under specific, typically harsh, conditions that facilitate the protonation or complexation of the ether oxygen, turning it into a good leaving group.

Conditions that can lead to the ring-opening of oxane and other saturated ethers include:

Strong Acids : Concentrated hydrohalic acids (like HBr or HI) can cleave ethers, including oxane, via an SN2 or SN1 mechanism, depending on the substitution.

Lewis Acids : Potent Lewis acids such as boron trichloride (B1173362) (BCl₃), samarium iodide (SmI₃), or certain aluminum complexes can coordinate to the ether oxygen and catalyze ring-opening, often in the presence of an acyl halide or other nucleophilic species. mdpi.comtandfonline.com

Cationic Polymerization : In the presence of very strong acid catalysts (e.g., heteropolyacids) and an initiator, oxane (as tetrahydrofuran) can undergo cationic ring-opening polymerization. researchgate.netnih.gov This process involves the formation of a tertiary oxonium ion intermediate that is susceptible to nucleophilic attack by another ether molecule. nih.gov Research has shown that the oxane (THP) ring is significantly more resistant to acid-catalyzed ring-opening polymerization than five-membered ethers like tetrahydrofuran (B95107) (THF). rsc.org

Reagent/ConditionType of TransformationGeneral Product
Concentrated HBr/HIAcid-catalyzed cleavage1,5-Dihalopentane or 5-Halopentan-1-ol
Strong Lewis Acid (e.g., BCl₃)Lewis acid-catalyzed cleavageVaries (e.g., halohydrins)
Strong Acid Catalyst + InitiatorCationic PolymerizationPoly(tetramethylene ether) glycol diacetate

This interactive table outlines conditions for oxane ring-opening.

Interactions and Transformations of Peripheral Functional Groups

The chemical persona of 3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL is dictated by the interplay of its three key structural components: a primary aminomethyl group, a tertiary hydroxyl group, and the spirocyclic azetidine-oxane framework. The reactivity of this molecule is a composite of the individual reactivities of these functional groups, modulated by their spatial proximity and the inherent strain of the four-membered azetidine ring.

Chemical Properties of the Tertiary Hydroxyl Group

The tertiary hydroxyl group (-OH) situated on the azetidine ring is a less reactive nucleophile compared to the primary amine. Its reactivity is significantly influenced by steric hindrance and the electronic effects of the surrounding spirocyclic system.

Esterification: Direct esterification of the tertiary hydroxyl group is generally challenging due to steric hindrance and the lower nucleophilicity of the oxygen atom. Acylation with highly reactive acylating agents like acyl chlorides or anhydrides may proceed under forcing conditions, often requiring a catalyst such as 4-(dimethylamino)pyridine (DMAP).

Etherification: Formation of ethers from the tertiary alcohol is also challenging. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, may be feasible but can be complicated by competing elimination reactions, especially with secondary and tertiary alkyl halides.

Dehydration: Under acidic conditions, the tertiary alcohol is prone to dehydration. Protonation of the hydroxyl group transforms it into a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then undergo elimination of a proton to form an alkene. The strain of the azetidine ring may influence the regioselectivity of this elimination.

Table 2: Representative Reactions of the Tertiary Hydroxyl Group

Reaction TypeReagent/ConditionsExpected ProductNotes
AcylationAcetic anhydride, DMAP, pyridine, refluxO-acetyl derivativeGenerally requires forcing conditions and a catalyst.
DehydrationConcentrated H₂SO₄, heatAlkene productsProne to occur under acidic conditions.

Intramolecular Effects and Chemoselective Transformations

The proximate arrangement of the aminomethyl and tertiary hydroxyl groups on the rigid spirocyclic framework can lead to significant intramolecular interactions, influencing the molecule's conformation and reactivity, and enabling chemoselective transformations.

Intramolecular Hydrogen Bonding: A key intramolecular interaction is the potential for hydrogen bonding between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom of the aminomethyl group, or vice versa. This interaction can influence the relative orientation of the functional groups, potentially affecting their accessibility and reactivity towards external reagents.

Chemoselectivity: The difference in nucleophilicity between the primary amine and the tertiary alcohol is the primary determinant of chemoselectivity in reactions with electrophiles. The more nucleophilic primary amine will preferentially react under kinetically controlled conditions. For instance, acylation with one equivalent of an acylating agent at low temperature is expected to yield the N-acylated product selectively.

Neighboring Group Participation: The aminomethyl group could potentially act as a neighboring group, participating in reactions involving the hydroxyl group or the azetidine ring. For example, under conditions that favor the formation of a carbocation at the tertiary carbon, the nitrogen of the aminomethyl group could participate in a ring-expansion or rearrangement reaction. Similarly, the hydroxyl group could participate in reactions at the aminomethyl group, although this is generally less likely.

Ring Strain and Reactivity: The inherent strain of the four-membered azetidine ring can be a driving force for certain transformations. rsc.org Under specific conditions, nucleophilic attack or the formation of a positive charge adjacent to the ring can lead to ring-opening reactions. For example, activation of the tertiary hydroxyl group followed by intramolecular attack by the aminomethyl nitrogen could potentially lead to the formation of a bicyclic system.

Table 3: Potential Intramolecular and Chemoselective Reactions

Reaction TypeReagent/ConditionsExpected OutcomeMechanistic Consideration
Chemoselective Acylation1 eq. Acetyl chloride, Et₃N, CH₂Cl₂, -20 °CSelective N-acylationHigher nucleophilicity of the primary amine.
Intramolecular Cyclizatione.g., Phosgene, then baseFormation of a cyclic carbamateIntramolecular reaction between the amine and an activated hydroxyl group.
Ring ExpansionAcidic conditions, heatRearranged productsPotential for neighboring group participation of the aminomethyl group in a Wagner-Meerwein type rearrangement.

Applications in Chemical Research and Molecular Design

Role as Advanced Building Blocks in Complex Organic Synthesis

The inherent functionalities of 3-[3-(aminomethyl)oxan-3-yl]azetidin-3-ol, including a primary amine, a tertiary alcohol, and two distinct heterocyclic systems, make it a versatile building block for the synthesis of more complex molecules. nih.gov

While the direct incorporation of this compound into natural product synthesis has not been extensively documented, the azetidine (B1206935) motif itself is present in a number of natural products. researchgate.net The strained nature of the azetidine ring can impart unique conformational constraints and biological activities to the parent molecule. researchgate.net Synthetic strategies often focus on the construction of the azetidine core as a key step. nih.govrsc.org The oxane ring is also a common feature in many natural products, particularly in polyketides and carbohydrates. The combination of these two rings in a single building block offers a convergent approach to synthesizing complex natural product analogues. The primary amine handle on the oxane component allows for facile coupling reactions, such as amide bond formation or reductive amination, to append the scaffold to a larger molecular framework.

The table below illustrates the prevalence of azetidine and oxane motifs in selected natural products, highlighting the potential for building blocks like this compound in the synthesis of their analogues.

Natural Product ClassCore Heterocycle(s)Representative ExampleSignificance of Heterocycle
AlkaloidsAzetidineAzetidine-2-carboxylic acidServes as a non-proteinogenic amino acid, influencing peptide conformation.
PolyketidesOxanePhorboxazole AThe oxane rings contribute to the rigid conformation essential for its potent cytostatic activity.
Marine AlkaloidsAzetidineMugineic acidsThe azetidine ring is crucial for their metal-chelating properties.

The multi-functional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries. nih.govnih.gov The primary amine and tertiary alcohol can be selectively functionalized to introduce a wide range of substituents, allowing for the rapid creation of a library of analogues with varied physicochemical properties. The rigid core structure provided by the fused ring system ensures that the appended substituents are displayed in a well-defined three-dimensional orientation. nih.gov

The generation of combinatorial libraries from azetidine-based scaffolds has been successfully employed to explore new chemical space for drug discovery. nih.govacs.org For instance, a library of spirocyclic azetidines was synthesized and profiled for CNS-focused applications. nih.gov The synthetic amenability of the azetidine core allows for the creation of large and diverse libraries for high-throughput screening.

The following table outlines a hypothetical combinatorial library design based on the this compound scaffold.

Scaffold PositionFunctional GroupDiversity Element (R-group)Potential Reaction
AminomethylPrimary AmineAcyl chlorides, Sulfonyl chlorides, Aldehydes/KetonesAmidation, Sulfonamidation, Reductive Amination
Azetidin-3-ol (B1332694)Tertiary AlcoholAlkyl halides, ChloroformatesEtherification, Carbonate formation
Azetidine NitrogenSecondary AmineAlkyl halides, Michael acceptorsN-alkylation, Michael addition

Exploration of Chemical Space with Conformationally Constrained Scaffolds

The exploration of novel chemical space is a critical aspect of modern drug discovery. Conformationally constrained scaffolds are particularly valuable in this endeavor as they reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov

The azetidine ring, with its inherent ring strain of approximately 25.2 kcal/mol, imparts significant molecular rigidity. researchgate.net This strain forces the substituents on the ring into well-defined spatial orientations. The four-membered ring is not planar and can adopt a puckered conformation, which can be influenced by the nature of the substituents. nih.govresearchgate.net

The oxane ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. openochem.orgpressbooks.pub The substituents on the oxane ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to avoid 1,3-diaxial interactions. openochem.org

The fusion of the azetidine and oxane rings in this compound results in a rigid, three-dimensional scaffold. This preorganization of the molecular framework is advantageous in molecular design as it reduces the number of accessible conformations, which can lead to more specific interactions with biological targets.

The table below summarizes the key conformational features of the azetidine and oxane rings.

Heterocyclic RingKey Conformational FeatureInfluence on Molecular Structure
AzetidineHigh ring strain, puckered conformationImparts rigidity, defines substituent orientation
OxaneChair conformationMinimizes steric strain, directs substituents into axial/equatorial positions

The conformational preferences of the this compound scaffold can be modulated through synthetic modifications. For example, the introduction of bulky substituents on either the azetidine or oxane ring can influence the puckering of the azetidine ring and the chair equilibrium of the oxane ring.

Furthermore, the stereochemistry of the substituents can be controlled during synthesis to favor specific diastereomers with distinct three-dimensional arrangements. This stereochemical control is crucial for designing molecules that can selectively interact with chiral biological targets such as enzymes and receptors. Computational modeling can be employed to predict the conformational preferences of different derivatives and guide the design of molecules with optimal geometries for target binding.

Design of Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. ox.ac.ukresearchgate.net The this compound scaffold can serve as a foundation for the design of such probes.

The primary amine functionality provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, through stable amide linkages. researchgate.netnih.gov These reporter groups allow for the visualization and tracking of the probe within a cellular environment or for its use in affinity-based pull-down experiments to identify binding partners.

Moreover, the rigid nature of the scaffold ensures that the reporter group is presented at a defined distance and orientation from the pharmacophoric elements of the molecule, minimizing interference with target binding. The tertiary alcohol could also be functionalized with a photoreactive group to create a photoaffinity probe for covalently labeling the target protein upon UV irradiation.

The design of effective chemical probes requires a careful balance of potency, selectivity, and appropriate physicochemical properties for the intended biological system. nih.gov The modular nature of the this compound scaffold allows for the systematic optimization of these properties through the synthesis and evaluation of a focused library of derivatives.

Development of Ligands for Biochemical Studies

The development of selective ligands is crucial for studying the function of biological targets such as receptors and enzymes. The structural motifs within this compound, namely the azetidine and oxane rings, along with the aminomethyl and hydroxyl functional groups, make it an attractive scaffold for ligand design.

Azetidine-containing building blocks are widely used in drug design to limit molecular conformational flexibility. enamine.net Conformationally restricted molecules can lead to higher binding affinity with biological targets due to a decrease in the entropy of binding. enamine.net The strained four-membered azetidine ring provides a rigid framework with well-defined exit vectors, allowing for the precise positioning of substituents to interact with target proteins. researchgate.net For example, azetidine derivatives have been successfully incorporated into ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating their utility in creating potent and selective modulators of these important central nervous system targets.

Application in Activity-Based Protein Profiling Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology used to study enzyme function directly in complex biological systems. nih.govfrontiersin.org This technique utilizes small-molecule probes, known as activity-based probes (ABPs), that covalently bind to the active site of specific enzymes. nih.gov A typical ABP consists of a reactive group (or "warhead") that binds to the enzyme's active site, a recognition element that directs the probe to a particular enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for visualization and isolation. frontiersin.org

While there is no specific literature detailing the use of this compound in ABPP, its structure serves as an ideal starting point for designing novel ABPs. The scaffold's primary amine could be readily functionalized with a reporter tag, while other positions on the azetidine or oxane rings could be modified to incorporate a reactive warhead. This would allow the creation of customized probes to target specific enzyme classes. The rigid, spirocyclic core ensures that the reactive and reporting elements are held in a fixed orientation, which can enhance selectivity. The development of such probes would enable researchers to identify novel drug targets, study enzyme function in disease states, and assess the selectivity of enzyme inhibitors. nih.govmdpi.com

Bioisosteric Replacement Strategies in Heterocyclic Design

Bioisosterism, the replacement of one functional group with another that retains similar physical or chemical properties and biological activity, is a cornerstone of modern medicinal chemistry. drugdesign.org This strategy is used to optimize the pharmacological, pharmacokinetic, and toxicological properties of lead compounds. ibmmpeptide.com The heterocyclic components of this compound are prime examples of moieties used in such strategies.

The azetidine ring is increasingly used as a bioisostere for larger, more flexible saturated nitrogen heterocycles like pyrrolidine (B122466) and piperidine. enamine.netbaranlab.org Its inclusion in a molecule can confer several advantages:

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to their larger carbocyclic or heterocyclic counterparts, which is often desirable for drug candidates.

Conformational Rigidity: The inherent strain of the four-membered ring imparts significant molecular rigidity. researchgate.net This pre-organization of the molecular conformation can lead to more potent interactions with a biological target. enamine.net

Novel Structural Vectors: Replacing a larger ring with an azetidine can alter the exit vectors of substituents, potentially leading to new and improved interactions with a target protein or helping to avoid undesirable interactions. baranlab.org

Metabolic Stability: The azetidine ring can be more stable to metabolic degradation than other cyclic amines.

The oxane ring (tetrahydropyran, THP) is another valuable heterocyclic scaffold in bioisosteric replacement strategies. Saturated oxygen heterocycles are found in a vast number of biologically active natural products and approved drugs. nih.gov The oxane ring can be used as a replacement for various other structural motifs:

Aromatic Rings: In some contexts, a saturated ring like oxane can replace a phenyl ring to increase the fraction of sp³-hybridized carbons (a desirable trait for drug candidates), improve solubility, and enhance metabolic stability.

Other Cyclic Ethers: The six-membered oxane ring can serve as an alternative to five-membered tetrahydrofuran (B95107) (THF) rings. nih.gov The increased flexibility and different spatial arrangement of the oxane ring can lead to optimized hydrogen-bonding interactions with target enzymes, sometimes improving potency against drug-resistant targets. nih.gov

Aliphatic Chains: The incorporation of an oxane ring can rigidify a flexible alkyl chain, reducing the entropic penalty upon binding to a target. The ether oxygen can also act as a hydrogen bond acceptor, a feature absent in a simple carbocycle like cyclohexane.

The following interactive table summarizes common bioisosteric replacements involving azetidine and oxane moieties.

Original MoietyBioisosteric ReplacementKey Advantages
PyrrolidineAzetidineIncreased rigidity, improved solubility, novel vectors. baranlab.org
PiperidineAzetidineReduced lipophilicity, conformational restriction. researchgate.net
Phenyl RingOxane (Tetrahydropyran)Improved metabolic stability, increased sp³ character, enhanced solubility.
TetrahydrofuranOxane (Tetrahydropyran)Altered ring pucker and flexibility, potential for optimized H-bonding. nih.gov

Principles of Molecular Design for Enhanced Research Utility

The design of molecules for chemical research and drug discovery is guided by principles aimed at maximizing potency and selectivity while maintaining favorable physicochemical and pharmacokinetic properties.

Heterocyclic compounds are central to modern drug design, with over 85% of biologically active chemicals containing a heterocycle. The design of multi-heterocyclic systems, such as the spirocyclic compound this compound, involves several key considerations:

Three-Dimensionality: Combining multiple rings, particularly in a spirocyclic fashion, creates rigid scaffolds that project substituents into three-dimensional space. This allows for a more comprehensive exploration of the chemical space around a biological target compared to flat, aromatic systems.

Scaffold Decoration: The core scaffold serves as a template that can be "decorated" with various functional groups. ibmmpeptide.com The rigidity of the multi-heterocyclic system ensures that these decorations are held in specific orientations, which is crucial for achieving high-affinity and selective interactions. This rational, structure-based design is a powerful strategy in lead optimization. rroij.com

Privileged Structures: Certain heterocyclic scaffolds are considered "privileged structures" because they are capable of binding to multiple biological targets. By making small modifications to these core structures, it is possible to generate ligands for a wide range of proteins. ibmmpeptide.com

Impact of Ring Systems on Molecular Recognition and Interaction (general principles)

The molecular architecture of "this compound" is defined by the spirocyclic fusion of two distinct heterocyclic rings: a four-membered azetidine ring and a six-membered oxane ring. This arrangement imparts unique stereochemical and conformational properties that are highly influential in molecular recognition and interaction with biological targets. The general principles governing the impact of these ring systems are rooted in the concepts of three-dimensionality, conformational rigidity, and the precise spatial presentation of functional groups.

Spirocycles, which are bicyclic systems where two rings are connected through a single shared atom, are increasingly utilized in medicinal chemistry to move away from flat, two-dimensional structures. tandfonline.com The core advantage offered by spirocyclic scaffolds is their inherent three-dimensional nature, which allows for the projection of substituents into space in well-defined vectors. bldpharm.com This is a significant departure from largely planar aromatic systems and enables a more effective probing of the complex, three-dimensional binding sites found in proteins and other biological macromolecules. tandfonline.com

Conformational Rigidity and Pre-organization

The rigidity of a spirocyclic system is a key factor in its interaction with biological targets. By "locking" the conformation of the molecule, the flexible linkers often found in drug candidates can be replaced, which can optimize the orientation of binding elements. tandfonline.com This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to a receptor, potentially resulting in enhanced potency and efficacy. Spirocycles composed of smaller rings, such as the azetidine and oxane in the title compound, tend to be rigid or have a limited number of well-defined conformations, which is an important feature for structure-based drug design. tandfonline.com

The individual ring systems contribute distinct properties:

Azetidine Ring: The four-membered azetidine ring is a strained heterocycle. researchgate.net This strain imparts significant molecular rigidity, allowing the ring to serve as a rigid scaffold for presenting functional groups—in this case, the hydroxyl group—in a precise orientation for interaction with a target. nih.gov The presence of the azetidine nitrogen also offers a potential site for synthetic modification and can act as a basic center within the molecule. nih.gov

Oxane Ring: The six-membered oxane ring, as a saturated heterocycle, increases the fraction of sp3-hybridized carbons (Fsp3) in the molecule. A higher Fsp3 count is often correlated with improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, when compared to flat aromatic systems. bldpharm.comtandfonline.com These properties are crucial for a molecule to effectively reach and interact with its biological target.

The table below summarizes the general impact of these structural motifs on properties relevant to molecular recognition.

Structural FeatureImpact on Molecular PropertyConsequence for Molecular Recognition & Interaction
Spirocyclic Core High Three-Dimensionality (3D)Enables better shape complementarity with 3D protein binding pockets. tandfonline.com
Conformational RigidityReduces entropic penalty upon binding, potentially increasing potency; provides well-defined vectoral projection of functional groups. tandfonline.comresearchgate.net
Azetidine Ring Strained, rigid scaffoldPrecisely orients substituents for optimal target engagement. nih.gov
Oxane Ring High Fsp3 characterOften improves solubility and metabolic stability, enhancing bioavailability and target site concentration. bldpharm.comtandfonline.com

Improved Selectivity and Bioisosterism

The unique three-dimensional arrangement afforded by spirocyclic scaffolds can also lead to enhanced selectivity for a specific biological target over off-targets. By restricting the molecule's conformation, interactions with unintended targets that might bind to more flexible analogues can be minimized. tandfonline.com

The following table provides examples from the literature where spirocyclic scaffolds have been successfully employed as bioisosteres to enhance molecular properties.

Original MoietySpirocyclic BioisostereResulting ImprovementReference Compound(s)
Piperazine2,6-Diazaspiro[3.3]heptaneImproved target selectivity and reduced cytotoxicity.Olaparib Analogue rsc.org
Piperidine LinkerSpirocyclic pyrolidino-azetidineReduced inhibition of off-target human enzymes, leading to lower cytotoxicity.Quisinostat Analogue tandfonline.comtandfonline.com
MorpholineAzaspirocycleLowered lipophilicity (logD) and improved metabolic stability.MCHr1 Antagonists bldpharm.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.